molecular formula C20H39NO2S B10760226 S-(2-acetamidoethyl) hexadecanethioate

S-(2-acetamidoethyl) hexadecanethioate

Cat. No.: B10760226
M. Wt: 357.6 g/mol
InChI Key: GDVZALUOXPTSHD-UHFFFAOYSA-N
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Description

S-(2-Acetamidoethyl) hexadecanethioate: is an organic compound belonging to the class of fatty acyl thioesters. These compounds are characterized by the presence of a thioester functional group, which is a sulfur atom bonded to a carbonyl group. The molecular formula of this compound is C20H39NO2S, and it has a molecular weight of 357.594 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) hexadecanethioate typically involves the reaction of hexadecanoyl chloride with 2-acetamidoethanethiol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: S-(2-Acetamidoethyl) hexadecanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(2-Acetamidoethyl) hexadecanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-Acetamidoethyl) hexadecanethioate involves its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate mimic for enzymes such as enoyl-[acyl-carrier-protein] reductase, which is involved in the fatty acid elongation cycle. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the fatty acid synthesis pathway .

Comparison with Similar Compounds

  • S-palmitoyl-N-acetylcysteamine
  • Hexadecanethioic acid, S-[2-(acetylamino)ethyl] ester

Comparison: S-(2-Acetamidoethyl) hexadecanethioate is unique due to its specific structure, which allows it to act as a substrate mimic for enzymes involved in fatty acid metabolism. This makes it particularly useful in studies related to lipid metabolism and enzyme kinetics. Other similar compounds may not have the same specificity or may interact with different enzymes .

Properties

Molecular Formula

C20H39NO2S

Molecular Weight

357.6 g/mol

IUPAC Name

S-(2-acetamidoethyl) hexadecanethioate

InChI

InChI=1S/C20H39NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-17-21-19(2)22/h3-18H2,1-2H3,(H,21,22)

InChI Key

GDVZALUOXPTSHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)C

Origin of Product

United States

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